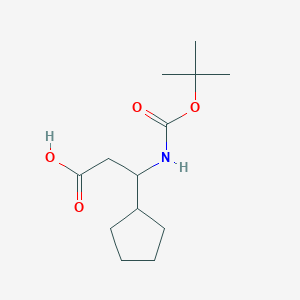

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Description

Properties

IUPAC Name |

3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRFZMVJWWXSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624580 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776330-74-6 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a non-proteinogenic β-amino acid derivative. Its structure, featuring a cyclopentyl group attached to the β-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, makes it a valuable building block in medicinal chemistry and peptide synthesis. The cyclopentyl moiety introduces lipophilicity and conformational rigidity, which can influence the biological activity and pharmacokinetic properties of molecules incorporating this scaffold. The Boc group provides a stable yet readily cleavable protecting group, essential for controlled, stepwise synthesis of complex molecules.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid. In the absence of extensive published experimental data for this specific molecule, this guide combines theoretical estimations based on structurally related compounds with detailed, field-proven experimental protocols to empower researchers in their own characterization efforts.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

| Property | Value | Source |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | N/A |

| Synonyms | Boc-3-amino-3-cyclopentylpropanoic acid, N-Boc-3-cyclopentyl-β-alanine | N/A |

| CAS Number | 776330-74-6 | N/A |

| Molecular Formula | C₁₃H₂₃NO₄ | N/A |

| Molecular Weight | 257.33 g/mol | N/A |

| Chemical Structure |  | N/A |

Acidity (pKa)

The acidity of the carboxylic acid group (pKa) is a critical parameter influencing the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions.

Theoretical Estimation of pKa

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol provides a robust method for the experimental determination of the pKa value.[1][3][4]

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the carboxylic acid groups have been neutralized.

Materials:

-

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

-

0.1 M Sodium Hydroxide (NaOH), standardized solution

-

0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl)

-

Deionized water, CO₂-free

-

Methanol or other suitable co-solvent

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 25.7 mg of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid (0.1 mmol).

-

Dissolve the sample in a suitable solvent. Due to the lipophilic cyclopentyl group, a co-solvent may be necessary. Start with a mixture of water and methanol (e.g., 50:50 v/v).

-

Add KCl to the solution to maintain a constant ionic strength (final concentration of ~0.1 M).

-

Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

-

Titration:

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Begin stirring gently.

-

Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection in the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

-

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5]

Theoretical Estimation of logP

Direct experimental logP data for 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is unavailable. However, we can estimate its value by considering its structural components. The cyclopentyl group significantly increases lipophilicity. The Boc-protected amino group also contributes to the overall lipophilicity. For comparison, the computed XLogP3 for a similar compound, (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid, is 2.9. Given the slightly smaller size of the cyclopentyl group compared to the cyclohexyl group, the logP of our target compound is expected to be slightly lower but still in the moderately lipophilic range.

Experimental Protocol for logP Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[6][7]

Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water (or a buffer at a specific pH). The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Materials:

-

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

-

n-Octanol, analytical grade

-

Phosphate buffer (pH 7.4), or other suitable buffer

-

Separatory funnels or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solvent Saturation:

-

Mix n-octanol and the aqueous buffer in a large container and shake vigorously for at least 24 hours to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely before use.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

-

Concentration Analysis:

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in aqueous phase]

-

The logP is then calculated as: logP = log₁₀(P)

-

Solubility

Solubility in both aqueous and organic solvents is a fundamental property that impacts drug formulation, administration, and bioavailability.

General Solubility Profile

As a molecule with both a polar carboxylic acid group and a nonpolar cyclopentyl and Boc group, 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is expected to have limited solubility in water, especially at a pH near its isoelectric point. Its solubility in aqueous solutions will be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate salt. The compound is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[8]

Experimental Protocol for Thermodynamic Solubility Measurement

This protocol describes a method for determining the equilibrium solubility of the compound in a given solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Materials:

-

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, solid

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated analytical method.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Melting Point

The melting point is a key physical property that provides information about the purity and identity of a crystalline solid.

Expected Melting Point Range

The melting point of N-Boc protected amino acids can vary widely depending on the side chain. For cyclic N-Boc amino acids, melting points are often in the range of 100-200 °C.[9] Given the molecular weight and structure of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, a melting point within this range can be anticipated. Impurities will typically lead to a depression and broadening of the melting point range.

Experimental Protocol for Melting Point Determination using the Capillary Method

This is a standard and widely used method for determining the melting point of a solid.[3][6][7][10]

Principle: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is observed and recorded.

Materials:

-

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, crystalline solid

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially to determine an approximate melting point.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slower, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The recorded temperature range is the melting point of the compound.

-

Spectral Properties

Spectroscopic data are essential for the structural confirmation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

-

tert-Butyl group: A sharp singlet at around 1.4 ppm, integrating to 9 protons.

-

Cyclopentyl group: A complex multiplet in the range of 1.2-2.0 ppm, integrating to 9 protons.

-

Propanoic acid backbone: Signals for the -CH- and -CH₂- groups, likely appearing as multiplets between 2.0 and 4.0 ppm.

-

NH proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, typically between 5.0 and 7.0 ppm.

-

Carboxylic acid proton: A very broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.[11][12]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

-

tert-Butyl group: Two signals, one for the quaternary carbon around 80 ppm and one for the methyl carbons around 28 ppm.

-

Cyclopentyl group: Several signals in the aliphatic region, typically between 25 and 45 ppm.

-

Propanoic acid backbone: Signals for the three carbons of the propanoic acid chain.

-

Carbonyl carbons: Two signals in the downfield region, one for the Boc carbonyl around 155 ppm and one for the carboxylic acid carbonyl around 170-180 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Multiple sharp peaks in the range of 2850-3000 cm⁻¹.

-

C=O stretch (carboxylic acid and urethane): Two strong, sharp absorption bands in the region of 1680-1750 cm⁻¹.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid. While experimental data for this specific compound remains limited, the provided estimations based on structural analogs and detailed experimental protocols offer a solid foundation for researchers. The methodologies outlined herein are robust and widely applicable, enabling scientists in drug discovery and development to confidently characterize this and other novel chemical entities. As with any experimental work, careful execution and adherence to good laboratory practices are paramount for obtaining accurate and reliable data.

References

-

University of Colorado Boulder. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Wikipedia. (2024, January 15). Amino acid. Retrieved from [Link]

- Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78(3), 136-139.

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). RSC Medicinal Chemistry, 12(10), 1666–1683. [Link]

-

ResearchGate. (n.d.). General characteristics of non-proteinogenic amino acids. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

SpectraBase. (n.d.). N-Boc-2-aminoisobutyric acid. Retrieved from [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link]

-

The Bittinger Group. (2020, August 19). Physico-Chemical Properties of Amino acids [Video]. YouTube. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (2024, February 17). Semantic Scholar. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(10), 2465. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. researchgate.net [researchgate.net]

- 10. thinksrs.com [thinksrs.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Boc-Aminocyclopentanecarboxylic Acid: An In-depth Technical Analysis for Drug Development Professionals

Introduction: The Structural Significance of Boc-Protected Cyclopentane Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of conformationally constrained amino acids is a pivotal strategy for the design of potent and selective therapeutic agents. Among these, cyclopentane-based amino acids have garnered significant attention due to their ability to impart rigidity to peptide backbones, thereby influencing their binding affinity and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of peptides and other complex organic molecules, enabling precise control over reactive amine functionalities. This guide provides an in-depth technical analysis of the spectroscopic data for Boc-aminocyclopentanecarboxylic acid, a key building block in pharmaceutical development.

This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound class. We will explore not just the data itself, but the underlying principles that govern the spectral features, providing researchers and drug development professionals with the expertise to confidently interpret and leverage this information.

For the purpose of this guide, we will focus on the structural isomer (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a commercially available and synthetically relevant derivative. The principles and techniques discussed herein are broadly applicable to other isomers and related structures.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid contains several key functional groups that give rise to characteristic spectroscopic signals. A thorough understanding of these is paramount for unambiguous identification and purity assessment.

Caption: Key functional moieties of Boc-aminocyclopentanecarboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For Boc-aminocyclopentanecarboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons like those of the carboxylic acid and the N-H group. The spectrum is typically recorded on a 400 or 500 MHz spectrometer.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Expert Insights |

| ~12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the free acid. |

| ~7.0 | Broad Singlet / Doublet | 1H | -NH- | The amide proton is coupled to the adjacent methine proton on the cyclopentane ring. Broadening can occur due to quadrupolar effects of the nitrogen atom and exchange with trace amounts of water. |

| ~4.0 | Multiplet | 1H | -CH-NH- | This methine proton is deshielded by the adjacent nitrogen atom of the Boc-protected amine. Its multiplicity will be complex due to coupling with the neighboring methylene protons. |

| ~2.8 | Multiplet | 1H | -CH-COOH | The methine proton alpha to the carboxylic acid is deshielded by the electron-withdrawing carbonyl group.[2] |

| 1.5 - 2.2 | Multiplets | 6H | Cyclopentane -CH₂- | The methylene protons of the cyclopentane ring will appear as a series of complex multiplets in the aliphatic region. The specific chemical shifts and coupling patterns are highly dependent on the stereochemistry of the molecule. |

| 1.40 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp, intense singlet. This is a hallmark signal for the Boc protecting group. |

Workflow for ¹H NMR Analysis:

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve a good signal-to-noise ratio. Broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Causality and Expert Insights |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[1][3] |

| ~155 | -NH-C=O | The carbonyl carbon of the Boc group is also deshielded, but typically appears slightly upfield from the carboxylic acid carbon.[1] |

| ~80 | -O-C(CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc protecting group.[1] |

| ~50-60 | -CH-NH- | The methine carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| ~40-50 | -CH-COOH | The methine carbon alpha to the carboxylic acid is also deshielded. |

| ~20-40 | Cyclopentane -CH₂- | The methylene carbons of the cyclopentane ring appear in the aliphatic region. |

| ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group give rise to a single, intense peak.[1] |

Part 2: Infrared (IR) Spectroscopy - A Rapid Fingerprint of Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the presence of key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol:

For a solid sample like Boc-aminocyclopentanecarboxylic acid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the KBr pellet method can be used, where the sample is finely ground with potassium bromide and pressed into a thin, transparent disk.[4]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance and Interpretation |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][6] It often overlaps with the C-H stretching region. |

| ~3300 (sharp/medium) | N-H stretch | Amide (Boc) | The N-H stretch of the carbamate will appear as a sharper peak on top of the broad O-H absorption. |

| 2950-2850 (sharp) | C-H stretch | Aliphatic | These absorptions arise from the C-H bonds of the cyclopentane ring and the tert-butyl group. |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is typically a very strong and sharp absorption.[5] |

| ~1690 (strong, sharp) | C=O stretch | Amide (Boc) | The carbonyl of the Boc group also gives a strong absorption, often appearing as a distinct peak or a shoulder on the carboxylic acid carbonyl peak. |

| 1320-1210 (medium) | C-O stretch | Carboxylic Acid / Boc | This region contains C-O stretching vibrations from both the carboxylic acid and the carbamate. |

Part 3: Mass Spectrometry - Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol:

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like Boc-protected amino acids. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the mass spectrometer. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Expected Mass Spectrometric Data:

-

Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 230.1.

-

Negative Ion Mode (ESI-): The primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 228.1.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the parent ion can provide valuable structural information. Key fragmentation pathways for Boc-protected amino acids include:

-

Loss of the tert-butyl group: A characteristic loss of 56 Da, corresponding to isobutylene, from the parent ion.

-

Loss of CO₂: Decarboxylation of the carboxylic acid group can lead to a loss of 44 Da.

-

Loss of the entire Boc group: A loss of 101 Da is also a common fragmentation pathway.[9]

Fragmentation Pathway Diagram:

Caption: Common fragmentation pathways in ESI-MS/MS.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The robust characterization of Boc-aminocyclopentanecarboxylic acid is a critical step in ensuring the quality and reliability of this key building block in drug development. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has provided a comprehensive overview of the expected spectroscopic data, the underlying principles, and the experimental protocols necessary for this analysis. Armed with this knowledge, researchers and scientists can confidently identify, purify, and utilize this valuable compound in the synthesis of next-generation therapeutics.

References

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). (-)-(1R, 3S)-N-Boc-3-aminocyclopentanecarboxylic acid, min 95%, 10 grams. Retrieved from [Link]

-

PubMed. (n.d.). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemimpex.com [chemimpex.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, a key building block in contemporary drug discovery. Designed for researchers, chemists, and formulation scientists, this document delineates the core physicochemical properties of the molecule, explores the theoretical principles governing its solubility, and presents a detailed, field-proven protocol for its experimental determination. By integrating theoretical insights with practical methodologies, this guide aims to empower scientists to make informed decisions in reaction engineering, purification, and the early stages of formulation development.

Introduction: The Imperative of Solubility in Drug Development

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid derivative incorporating a bulky, lipophilic cyclopentyl group and a protecting tert-Butoxycarbonyl (Boc) group. Such motifs are of significant interest in medicinal chemistry for their ability to impart conformational constraint and improve metabolic stability in peptide-based therapeutics. However, the successful application of this and similar molecules in synthesis and formulation is fundamentally tethered to a thorough understanding of their solubility.

Solubility is a critical determinant of a drug candidate's success, influencing everything from the homogeneity of a reaction mixture to bioavailability.[1][2][3] Low solubility can lead to unpredictable results in biological assays, complicate purification processes, and pose significant challenges for developing effective delivery systems.[1][3] This guide provides the foundational knowledge and practical tools necessary to characterize and understand the solubility profile of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid in a range of common organic solvents.

Physicochemical Profile

Understanding the inherent properties of the molecule is the first step toward predicting its behavior in different solvent environments. The structure combines a polar carboxylic acid, a hydrogen-bond-accepting Boc-carbonyl group, a hydrogen-bond-donating N-H group, and a nonpolar cyclopentyl ring.

Table 1: Physicochemical Properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic Acid and Structural Analogs

| Property | Value for Target Molecule | Value for Cyclohexyl Analog[4] | Value for Cyclopropyl Analog[5] |

| IUPAC Name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | (3R)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | 2-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| CAS Number | 776330-74-6[6][7] | 1260606-26-5 | 1696788-48-3 |

| Molecular Formula | C13H23NO4[6][7] | C14H25NO4 | C11H19NO4 |

| Molecular Weight | 257.33 g/mol [6] | 271.35 g/mol | 229.27 g/mol |

| Calculated LogP | ~2.5 (Estimated) | 2.9 | 1.6 |

| Hydrogen Bond Donors | 2 (COOH, NH) | 2 | 2 |

| Hydrogen Bond Acceptors | 4 (C=O x 2, O x 2) | 4 | 4 |

Note: The calculated LogP for the target molecule is an estimation based on its structure relative to its analogs.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity.

For 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, the key structural features influencing solubility are:

-

The Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It contributes to solubility in polar, protic solvents like alcohols (e.g., methanol, ethanol).

-

The Boc-Protecting Group: The two carbonyl oxygens are hydrogen bond acceptors, enhancing solubility in protic solvents. The bulky tert-butyl group, however, is nonpolar and lipophilic.

-

The Cyclopentyl Ring: This is a significant nonpolar, lipophilic moiety. Its presence increases the overall nonpolar character of the molecule, suggesting better solubility in less polar solvents compared to analogous straight-chain amino acids. The solubility in highly polar solvents is expected to be lower than for amino acids without such a large hydrophobic group.

-

The N-H Group: This group acts as a hydrogen bond donor.

The molecule is amphiphilic, possessing both polar, hydrogen-bonding groups and a significant nonpolar region. This duality dictates that its highest solubility will likely be found in solvents that can effectively solvate both parts of the molecule, such as polar aprotic solvents or alcohols.

Predicted Solubility Profile in Organic Solvents

Table 2: Predicted Solubility of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic Acid in Common Organic Solvents

| Solvent | Solvent Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | 1.9 | Very Low | The high polarity of the carboxylic acid and amide groups is incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Low | Slightly higher polarity than hexane may offer minimal solvation, but insufficient for significant solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Moderate | Balances ability to solvate the nonpolar cyclopentyl ring with some interaction with polar groups. |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | Low to Moderate | Can accept hydrogen bonds but is a poor donor; limited capacity to solvate the carboxylic acid. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | 6.0 | Moderate to High | Good hydrogen bond acceptor and moderate polarity make it a suitable solvent for many Boc-protected amino acids. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High | Excellent at solvating both polar and nonpolar moieties. A common solvent for reactions involving such molecules. |

| Acetone | Polar Aprotic | 5.1 | 21 | High | Strong hydrogen bond acceptor with sufficient polarity to dissolve the molecule effectively. |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Moderate to High | High polarity and hydrogen bond accepting capability. |

| Isopropanol (IPA) | Polar Protic | 3.9 | 19.9 | High | Acts as both a hydrogen bond donor and acceptor, effectively solvating the entire molecule. |

| Ethanol | Polar Protic | 4.3 | 24.5 | High | Similar to methanol and isopropanol; an excellent solvent for this class of compounds. |

| Methanol | Polar Protic | 5.1 | 32.7 | Very High | The small size and strong hydrogen bonding capability allow for excellent solvation of the polar groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor solubility elsewhere.[10] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Very High | Similar to DMSO, its high polarity and aprotic nature make it an excellent solvent for this compound. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method, as recommended by major regulatory and scientific bodies.[11][12][13][14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale for the Shake-Flask Method

The shake-flask method is considered the most reliable technique because it directly measures the saturation point of a compound in a given solvent at a controlled temperature after a sufficient equilibration period.[11][12] This contrasts with kinetic solubility methods, which are faster but can be misleading as they may measure the concentration of a supersaturated or metastable state.[2] For accurate physicochemical characterization required in drug development, thermodynamic solubility is paramount.[2][3]

Experimental Workflow Diagram

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | C14H25NO4 | CID 40423882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid | C11H19NO4 | CID 106489833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid - CAS:776330-74-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. 776330-74-6|3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid|BLD Pharm [bldpharm.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. scispace.com [scispace.com]

- 11. scispace.com [scispace.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

An In-depth Technical Guide to 3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid (CAS 776330-74-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid, with CAS number 776330-74-6, is a specialized amino acid derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a cyclopentyl moiety, offers researchers the ability to introduce specific conformational constraints into peptide chains, leading to the development of novel peptide mimetics with enhanced stability and biological activity. This guide provides a comprehensive overview of its properties, applications, and handling, designed for professionals in the field of chemical and pharmaceutical research.

Chemical and Physical Properties

This compound is a white to beige solid powder.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature, allowing for its use in stepwise peptide synthesis.[2] The cyclopentyl group attached to the alpha-carbon introduces steric bulk and conformational rigidity, which can significantly influence the binding affinity and selectivity of the resulting peptides to their biological targets.[3]

| Property | Value | Source |

| CAS Number | 776330-74-6 | [4][5] |

| Molecular Formula | C13H23NO4 | [5] |

| Molecular Weight | 257.33 g/mol | [5] |

| Appearance | White to beige powder | [1] |

| Melting Point | 96 - 99 °C (for a related compound) | [1] |

| Boiling Point | No data available | |

| Solubility | Soluble | [1] |

Mechanism of Action and Biological Relevance

The primary function of 3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is as a building block in the synthesis of peptidomimetics. The introduction of the cyclopentyl group can lead to peptides with improved resistance to enzymatic degradation and more defined secondary structures.[3] Peptidomimetics containing such modified amino acids are designed to interact with biological targets like receptors and enzymes with high specificity.[3]

The cyclopentane moiety itself has been associated with a range of biological activities, including anti-inflammatory, cytostatic, and antimicrobial effects.[6] For instance, cyclopentane-based analogs of the natural antibiotic muraymycin have been synthesized to target MraY, an essential enzyme in bacterial cell wall biosynthesis.[7] While the specific biological activity of peptides incorporating 3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is application-dependent, the rationale for its use lies in the potential to create more potent and stable drug candidates.[3]

Applications in Research and Drug Development

The principal application of this compound is in solid-phase peptide synthesis (SPPS) to create novel peptides and peptide-based drugs. The Boc protecting group is stable under various reaction conditions but can be readily removed with mild acids, allowing for the sequential addition of other amino acids to build a peptide chain.[2]

Peptides modified with this cyclopentyl amino acid are of interest in several therapeutic areas:

-

Antimicrobial Agents: The development of new antibiotics is a critical area of research, and cyclopentane-containing compounds have shown promise.[7][8]

-

Anticancer Therapeutics: The conformational constraints introduced by the cyclopentyl group can lead to peptides with higher affinity for cancer-related targets.[9][10]

-

Metabolic Disorders: Peptidomimetics are being explored for the treatment of various metabolic diseases.

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

The following is a generalized protocol for the incorporation of 3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid into a peptide sequence using Boc-based solid-phase peptide synthesis.

Materials

-

3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid

-

Appropriate solid support resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., HBTU, HATU)

-

Other Boc-protected amino acids

-

Cleavage cocktail (e.g., HF/anisole)

-

Ether

Step-by-Step Methodology

-

Resin Swelling: The solid support resin is swelled in DCM to ensure optimal reaction kinetics.

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM. This exposes a free amine group for the next coupling step.

-

Neutralization: The resin is neutralized with a base, typically DIEA in DCM, to prepare the free amine for coupling.

-

Amino Acid Activation: 3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is pre-activated with a coupling agent like HBTU in the presence of DIEA.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the coupling reaction, forming a new peptide bond.

-

Washing: The resin is thoroughly washed with DCM and other solvents to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as hydrogen fluoride with a scavenger like anisole.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Boc-Solid Phase Peptide Synthesis Workflow.

Safety and Handling

3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is classified as a chemical that may cause eye, skin, and respiratory tract irritation.[1] It is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1]

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Suppliers

This compound is available from a number of chemical suppliers specializing in research chemicals and building blocks for synthesis. Some of the known suppliers include:

It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Conclusion

3-tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is a valuable tool for medicinal chemists and drug development professionals. Its unique structural features enable the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. Understanding its chemical properties, proper handling, and its role in peptide synthesis is essential for its effective application in the laboratory. As research into novel therapeutics continues, the use of specialized building blocks like this will undoubtedly play a crucial role in the discovery of next-generation medicines.

References

- Material Safety Data Sheet.

- Castrol. SAFETY DATA SHEET. 2019-05-15.

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. 2025-08-08.

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. Available at: [Link].

-

PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. Available at: [Link].

-

MDPI. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Available at: [Link].

- Comanche Construction, Inc. MATERIAL SAFETY DATA SHEETS (MSDS).

- Google Patents. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.

-

PubMed. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Available at: [Link].

- Castrol. SAFETY DATA SHEET. 2025-09-12.

-

National Institutes of Health. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Available at: [Link].

-

MDPI. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Available at: [Link].

-

Springer Protocols. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link].

Sources

- 1. gram.edu [gram.edu]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid - CAS:776330-74-6 - Sunway Pharm Ltd [3wpharm.com]

potential biological activity of cyclopentyl beta-amino acids

An In-Depth Technical Guide to the Potential Biological Activity of Cyclopentyl β-Amino Acids

Introduction: The Structural Advantage of Constraint

In the landscape of drug discovery and peptide science, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is perpetual. While α-amino acids form the fundamental basis of life, their non-natural counterparts, β-amino acids, have emerged as powerful tools for creating novel therapeutics and biomaterials.[1][2][3][4] Among these, cyclopentyl β-amino acids represent a particularly compelling class of building blocks. The incorporation of a five-membered ring into the amino acid backbone imposes significant conformational constraints, locking the molecule into specific spatial arrangements.[1][2] This rigidity is not a limitation but a distinct advantage. It allows for the rational design of peptidomimetics that can mimic or stabilize specific secondary structures of proteins, such as helices and turns, leading to improved receptor binding and, crucially, enhanced resistance to enzymatic degradation by proteases.[5][6] This guide provides a technical overview of the synthesis, conformational properties, and diverse biological activities of cyclopentyl β-amino acids, offering insights for their application in modern drug development.

Part 1: The Molecular Scaffold - Synthesis and Stereocontrol

The therapeutic potential of any chiral molecule is intrinsically linked to the ability to synthesize it with precise stereochemical control. The development of methodologies for the stereo- and regioselective synthesis of polysubstituted cyclopentane rings remains a significant challenge in organic chemistry.[5][6] The choice of synthetic strategy is dictated by the desired substitution pattern and stereochemistry of the final compound.

Causality in Synthetic Strategy: From Sugars to Scaffolds

A prevalent and elegant strategy involves leveraging the inherent chirality of natural starting materials, such as hexose sugars (e.g., D-mannose, D-galactose), to construct highly functionalized and stereochemically defined cyclopentane rings.[5][6] This approach is powerful because it translates the well-defined stereocenters of the sugar into the final product. Key reactions in this pathway often include:

-

Ring-Closing Metathesis (RCM): This Nobel prize-winning reaction is a cornerstone for forming the cyclopentene ring from a richly functionalized diene intermediate derived from the sugar. Its reliability and tolerance for various functional groups make it an ideal choice.[5][6]

-

Stereoselective Aza-Michael Addition: Following the formation of a cyclopentene carboxylic acid derivative, a conjugate addition of an amine (aza-Michael addition) is used to introduce the β-amino group. The stereochemical outcome of this step is critical and is controlled by the existing stereocenters on the ring, guiding the incoming amine to a specific face of the molecule.[5][6]

Another powerful method utilizes nitro sugars as precursors. This route involves a key Michael addition of a carboxyl synthetic equivalent to a sugar-derived nitro olefin, followed by reduction of the nitro group to form the amine functionality.[1][2]

Experimental Protocol: Stereoselective Synthesis of a Polyhydroxylated Cyclopentyl β-Amino Acid Derivative

The following protocol is a representative example based on the synthesis of a polyhydroxylated cyclopentyl β-amino acid derivative from a D-galactose precursor, as described in the literature.[5] This multi-step process highlights the strategic protection and manipulation of functional groups to achieve the desired product.

Step 1: Diene Formation (Multi-step from protected D-galactose)

-

Initial Olefination: Start with a suitably protected D-galactose derivative. A Wittig reaction (e.g., using n-BuLi and Ph₃PCH₃Br in THF) is performed on the hemiacetal to introduce the first double bond.

-

Oxidation: The resulting free hydroxyl group is oxidized to a ketone using a reagent such as Dess–Martin periodinane in CH₂Cl₂.

-

Second Olefination: A second Wittig reaction is performed on the newly formed ketone to generate the required diene intermediate.

Step 2: Ring-Closing Metathesis (RCM)

-

Dissolve the diene intermediate in a suitable solvent (e.g., toluene or CH₂Cl₂).

-

Add a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 24 hours).

-

Purify the resulting cyclopentenol derivative by flash column chromatography.

Step 3: Aza-Michael Addition Precursor Synthesis

-

Oxidation to Carboxylic Acid: The hydroxyl group of the cyclopentenol is oxidized to a carboxylic acid. This can be a two-step process: initial oxidation to the aldehyde (e.g., using TEMPO/BAIB), followed by further oxidation to the acid (e.g., using NaClO₂).

-

Esterification: The carboxylic acid is converted to its methyl ester by reaction with methyl iodide (MeI) in the presence of a base like sodium bicarbonate (NaHCO₃) in DMF. This step yields the α,β-unsaturated ester, which is the substrate for the key addition.

Step 4: Stereoselective Aza-Michael Addition

-

Dissolve the α,β-unsaturated ester in DMF.

-

Add the amine nucleophile (e.g., p-methoxybenzylamine, PMBNH₂, chosen for its ease of subsequent removal).

-

Stir the reaction at room temperature for 24 hours.

-

Purify the final protected cyclopentyl β-amino acid derivative by flash column chromatography.

Part 2: Conformational Properties and Structural Mimicry

The defining characteristic of cyclopentyl β-amino acids is their constrained topology, which forces oligomers of these molecules to adopt highly predictable and stable secondary structures.[5][6] This contrasts sharply with peptides made from natural α-amino acids, which often require longer sequences to form stable folds and remain relatively flexible.

-

12-Helix Formation: Oligomers composed of at least four units of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have a high propensity to fold into a stable 12-helix. This structure is topologically similar to the α-helix found in proteins and is defined by C=O(i)···H–N(i+3) hydrogen bonds, forming a 12-membered ring.[5]

-

β-Sheet and β-Turn Induction: In contrast, homo-oligomers of cis-ACPC tend to adopt β-sheet-like secondary structures.[5] Furthermore, a single cis-ACPC unit can effectively replace proline as an inducer of β-turns in α-peptides, making it a valuable tool for designing structurally complex peptidomimetics.[6]

This ability to dictate conformation makes cyclopentyl β-amino acids ideal candidates for stabilizing bioactive peptide conformations, thereby enhancing their interaction with biological targets and improving their pharmacological profiles.[5][6] Peptides incorporating these residues gain significant resistance to proteases, overcoming a major hurdle in the development of peptide-based drugs.[5]

Part 3: Key Biological Activities and Therapeutic Potential

The unique structural features of cyclopentyl β-amino acids translate into a range of promising biological activities. Their constrained nature makes them excellent mimics of endogenous molecules or scaffolds for presenting pharmacophoric groups in a defined orientation.

Neurological Applications: GABA Analogues and Anticonvulsant Activity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions like epilepsy and anxiety.[7] Because the cyclopentane scaffold can hold the amine and carboxylic acid groups in a fixed spatial relationship, cyclopentyl amino acids are excellent candidates for conformationally restricted GABA analogues.[8]

Studies on human recombinant GABA(C) receptors have shown that cyclopentane and cyclopentene analogues of GABA exhibit distinct pharmacological profiles, acting as partial agonists or antagonists depending on their stereochemistry.[8][9] For example, (+)-TACP acts as a moderately potent partial agonist, while (+)-4-ACPCA is an antagonist.[8][9] Furthermore, compounds like 1-aminocyclopentane carboxylic acid have demonstrated anticonvulsant activity in animal models, specifically protecting against maximal electroshock-induced seizures, suggesting a mechanism related to modulating neuronal excitability.[10]

| Compound | Receptor | Activity | Potency (EC₅₀ or Kᵢ) |

| (+)-TACP | ρ₁ / ρ₂ | Partial Agonist | 2.7 µM / 1.45 µM |

| (+)-CACP | ρ₁ / ρ₂ | Partial Agonist | 26.1 µM / 20.1 µM |

| (-)-CACP | ρ₁ / ρ₂ | Partial Agonist | 78.5 µM / 63.8 µM |

| (+)-4-ACPCA | ρ₁ / ρ₂ | Antagonist | 6.0 µM / 4.7 µM |

| Data sourced from Johnston, G. A. R., et al. (2003).[8][9] |

Experimental Protocol: Screening for Anticonvulsant Activity (Maximal Electroshock Test)

This protocol is a generalized workflow based on methodologies described for testing novel anticonvulsant compounds in rodents.[10]

-

Animal Preparation: Use adult male rats or mice, housed under standard laboratory conditions.

-

Compound Administration: Dissolve the test compound (e.g., 1-aminocyclopentane carboxylic acid) in a suitable vehicle (e.g., saline). Administer the compound intraperitoneally (i.p.) or via the desired route at various doses to different groups of animals. Include a vehicle-only control group.

-

Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), induce a seizure using a maximal electroshock stimulus. This is typically delivered via corneal or ear-clip electrodes (e.g., 50-60 Hz, for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered the endpoint for protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.

Peptidomimetics: Enhancing Antimicrobial and Anticancer Peptides

Antimicrobial peptides (AMPs) are a critical part of the innate immune system, but their therapeutic use is often hampered by poor stability.[11][12] Incorporating cyclopentyl β-amino acids into peptide sequences can generate highly stable, amphiphilic helical structures that mimic natural AMPs.[11] This strategy can enhance antimicrobial and antifungal activity while improving selectivity for microbial over host cells, thereby reducing toxicity (hemolysis).[12]

Similarly, the principles of conformational stabilization can be applied to anticancer peptides. Many natural and synthetic peptides exhibit anticancer properties, often by disrupting cancer cell membranes or interfering with intracellular pathways.[13][14][15] The enhanced stability and defined secondary structures conferred by cyclopentyl β-amino acids can lead to peptides with improved potency and a longer half-life in vivo, making them promising candidates for oncology research.[15] The cyclopentyl side chain itself can also increase hydrophobicity, which may improve cell membrane permeability.[16]

Other Potential Applications

The versatility of the cyclopentane scaffold, especially when polyhydroxylated, opens doors to other therapeutic areas. For instance, some polyhydroxylated cyclopentane rings have been identified as potent glycosidase inhibitors, suggesting that amino acid derivatives with this feature could be explored for applications in metabolic disorders or virology.[5]

Conclusion and Future Directions

Cyclopentyl β-amino acids are more than mere chemical curiosities; they are powerful and versatile building blocks for modern drug discovery. Their defining feature—conformational constraint—provides a direct solution to the pervasive problems of peptide instability and conformational ambiguity. By enabling the design of predictable secondary structures, these amino acids have demonstrated clear potential in neurology as GABA analogues and as foundational elements for creating next-generation antimicrobial and anticancer peptidomimetics.

Future research should focus on expanding the synthetic toolkit to access an even greater diversity of stereochemically complex cyclopentyl β-amino acids. Exploring their incorporation into larger, more complex peptide architectures and screening these novel constructs against a broader range of biological targets will undoubtedly uncover new and exciting therapeutic opportunities.

References

-

Vila, S., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]

-

Vila, S., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]

-

Estévez, R. J., et al. (2024). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. Available at: [Link]

-

Oh, D., & Lee, K. (2020). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Chemistry – An Asian Journal. Available at: [Link]

-

Oh, D., & Lee, K. (2020). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ProQuest. Available at: [Link]

-

Chem-Impex International. (n.d.). β-Cyclopentyl-L-alanine. Chem-Impex. Available at: [Link]

-

Estévez, R. J., et al. (2024). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. Available at: [Link]

-

Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research. Available at: [Link]

-

Oh, D., & Lee, K. (2020). Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. ResearchGate. Available at: [Link]

-

Vila, S., et al. (2022). (PDF) Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Therapeutic Peptides: The Role of Cyclopentylalanine in Drug Discovery. Pharmachemin. Available at: [Link]

-

Johnston, G. A. R., et al. (2003). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience Letters. Available at: [Link]

-

Fülöp, F., & Mándity, I. M. (2018). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]

-

Duke, R. K., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available at: [Link]

-

Fülöp, F., & Mándity, I. M. (n.d.). Some important cyclic β-amino acids. ResearchGate. Available at: [Link]

-

Schwarz, J. B., et al. (2005). Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein. Sci-Hub. Available at: [Link]

-

Aponick, A. (2011). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Natural Product Reports. Available at: [Link]

-

Waters, M. L., et al. (2019). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. The Journal of Organic Chemistry. Available at: [Link]

-

Reiser, O., et al. (2007). Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. Biopolymers. Available at: [Link]

-

Johnston, G. A. R., et al. (2003). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. ResearchGate. Available at: [Link]

-

Gilon, C., et al. (1995). Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids. Journal of the American Chemical Society. Available at: [Link]

-

Franzyk, H., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pu, Y., et al. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules. Available at: [Link]

-

Demkowicz, S., et al. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. European Journal of Medicinal Chemistry. Available at: [Link]

-

Stankovic, M., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the Serbian Chemical Society. Available at: [Link]

-

Gellman, S. H., et al. (2009). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Organic Letters. Available at: [Link]

-

Gellman, S. H., et al. (2002). Structure-activity studies of 14-helical antimicrobial beta-peptides. Journal of the American Chemical Society. Available at: [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. Available at: [Link]

-

Kim, S. Y., & Park, H. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics. Available at: [Link]

-

Lee, M.-R., et al. (2014). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS Chemical Biology. Available at: [Link]

-

Kim, S. Y., & Park, H. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics. Available at: [Link]

-

Tsekova, D., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Chmur, A., et al. (2020). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Rather, I. A., et al. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. Cancers. Available at: [Link]

-

Asghar, M. N., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Süssmuth, R. D., & Müller, J. (2012). Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Current Bioactive Compounds. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mmsl.cz [mmsl.cz]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 8. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy [mdpi.com]

- 16. nbinno.com [nbinno.com]

A Guide to the Structural Characterization of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

This technical guide provides a comprehensive overview of the essential analytical techniques for the structural characterization and purity assessment of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to confirming the identity, structure, and purity of this Boc-protected amino acid derivative. The methodologies described herein are grounded in established analytical principles and are designed to ensure the highest level of scientific integrity.

Introduction

3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid that incorporates a cyclopentyl moiety, lending it unique conformational properties. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, making this compound a valuable building block in the development of novel therapeutics.[1][2] Accurate and thorough characterization is paramount to ensure its suitability for downstream applications, where even minor impurities or structural ambiguities can have significant consequences. This guide will detail a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a holistic understanding of the molecule's structure and purity.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These parameters serve as an initial identity check and are crucial for many experimental procedures.

| Property | Value | Source |

| CAS Number | 776330-74-6 | [3] |

| Molecular Formula | C13H23NO4 | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| Appearance | White Solid (Expected) | [4] |

| Storage | 2-8°C, Sealed in a dry environment | [3] |

I. Confirmation of Molecular Identity and Structure

The initial phase of characterization focuses on unequivocally confirming the molecular weight and elemental composition of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Insight into Experimental Design: Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules due to its soft ionization nature, which minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]+).

Expected Ionization Patterns:

| Adduct | Predicted m/z |

| [M+H]+ | 258.1705 |

| [M+Na]+ | 280.1525 |

| [M-H]- | 256.1554 |

Note: Predicted m/z values are calculated based on the monoisotopic mass of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Acquire data in both positive and negative ion modes to observe different adducts and confirm the molecular weight.

-

Data Analysis: Compare the experimentally observed m/z value of the most abundant ion with the theoretically calculated mass to confirm the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Insight into Experimental Design: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is often a good starting point, but if solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The acidic proton of the carboxylic acid may exchange with deuterium in protic solvents, leading to its disappearance from the spectrum.

Expected ¹H NMR Spectral Features:

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons, typically in the range of 1.4-1.5 ppm.

-

Cyclopentyl Protons: A series of complex multiplets between approximately 1.2 and 2.2 ppm, integrating to 9 protons.

-

Propanoic Acid Protons: The protons on the propanoic acid backbone will appear as multiplets. The methine proton adjacent to the nitrogen will likely be in the range of 3.8-4.2 ppm, while the methylene protons will be around 2.4-2.7 ppm.

-

NH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent. It may be observed between 5.0 and 6.0 ppm.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically >10 ppm), which may not be observed in protic solvents.

Expected ¹³C NMR Spectral Features:

-